Chemical structure of (S,S)-2,3-diphenylbutanedioic acid
Chemical structure of (S,S)-2,3-diphenylbutanedioic acid
An In-Depth Technical Guide to the Chemical Structure of (S,S)-2,3-Diphenylbutanedioic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the chemical structure, stereochemistry, synthesis, and analysis of (S,S)-2,3-diphenylbutanedioic acid, a chiral dicarboxylic acid of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth, field-proven insights into the molecular architecture and practical handling of this compound. We will explore its absolute configuration, methods for its stereoselective isolation, and the spectroscopic techniques essential for its structural elucidation and validation.
Introduction: The Significance of Stereoisomerism
2,3-Diphenylbutanedioic acid, commonly known as 2,3-diphenylsuccinic acid, is a dicarboxylic acid featuring two stereogenic centers at the C2 and C3 positions.[1][2] This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (S,S) and (R,R), and an achiral meso diastereomer, (R,S). While chemically similar, these isomers possess unique three-dimensional arrangements that dictate their interactions with other chiral molecules—a critical consideration in pharmacology and materials science. This guide focuses specifically on the (S,S)-enantiomer, a valuable chiral building block. Understanding its precise chemical structure is fundamental to its application in stereoselective synthesis, where it can serve as a resolving agent or a precursor to complex, enantiomerically pure target molecules.[3]
Absolute Configuration and Molecular Geometry
The defining characteristic of (S,S)-2,3-diphenylbutanedioic acid is its absolute configuration, which is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules at each of the two chiral carbons.
Pillars of Stereochemical Assignment:
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Chiral Centers: The carbon atoms at positions 2 and 3 are chiral as they are each bonded to four different groups: a hydrogen atom, a phenyl group, a carboxylic acid group, and the adjacent carbon of the butane backbone.
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CIP Priority: For both C2 and C3, the priority of the attached groups is as follows: 1) The adjacent chiral carbon, 2) The phenyl group, 3) The carboxylic acid group, and 4) The hydrogen atom.
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(S) Configuration: When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction, designating the configuration as Sinister or (S). For the title compound, this holds true for both stereocenters.
The three-dimensional arrangement dictates the molecule's interaction with plane-polarized light and its binding affinity in chiral environments, such as enzyme active sites.
Synthesis via Chiral Resolution: A Validated Protocol
The most common laboratory-scale approach to obtaining enantiomerically pure (S,S)-2,3-diphenylbutanedioic acid is through the chiral resolution of its racemic mixture. This process relies on the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomers exhibit different physical properties, most critically, different solubilities, allowing for their separation by fractional crystallization.[4][5]
Experimental Protocol: Resolution with L-Proline
This protocol is adapted from established methods for resolving phenylsuccinic acids and provides a reliable pathway to isolate the desired enantiomer.[5][6]
Causality Behind Choices:
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Resolving Agent (L-Proline): L-Proline is an inexpensive, naturally occurring, and enantiomerically pure amino acid. Its basic nitrogen atom readily forms an acid-base salt with the carboxylic acid groups. The (S)-configuration of L-proline ensures the formation of two distinct diastereomeric salts: [(S)-proline]₂·[(S,S)-acid] and [(S)-proline]₂·[(R,R)-acid].
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Solvent (Isopropanol): Isopropanol is selected for its ability to dissolve the racemic acid and L-proline upon heating while promoting the selective precipitation of one diastereomeric salt upon cooling.
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Acidification (HCl): Strong acid is required to break the diastereomeric salt and protonate the carboxylate, liberating the free, enantiomerically pure dicarboxylic acid, which is poorly soluble in cold aqueous acid.
Step-by-Step Methodology:
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Salt Formation:
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In a 250 mL Erlenmeyer flask, dissolve 5.4 g (0.02 mol) of racemic 2,3-diphenylsuccinic acid in 100 mL of isopropanol with heating and stirring.
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To the hot solution, add 2.3 g (0.02 mol) of L-proline.
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Continue heating the mixture at approximately 70-80°C for 30 minutes to ensure complete salt formation.
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Fractional Crystallization:
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Remove the flask from heat and allow it to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and begin to precipitate.
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Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid precipitate by vacuum filtration and wash the crystals with two small portions (10-15 mL) of cold acetone to remove any soluble impurities.
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Liberation of the Free Acid:
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Transfer the collected solid salt to a beaker containing 20 mL of ice-cold 6M HCl.
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Stir the slurry vigorously for 5-10 minutes. The salt will decompose, and the free phenylsuccinic acid will precipitate.
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Collect the white solid by vacuum filtration, washing thoroughly with ice-cold water until the washings are neutral to pH paper.
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Purification and Validation:
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Recrystallize the crude product from a minimal amount of hot water.
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Dry the purified crystals, determine the yield, and confirm the structure and enantiomeric purity using the analytical methods described in the following section.
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Structural Elucidation and Data Interpretation
Confirming the identity and purity of (S,S)-2,3-diphenylbutanedioic acid requires a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule in its solid state.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.[9] For (S,S)-2,3-diphenylbutanedioic acid, a successful crystallographic analysis would confirm not only the molecular connectivity but also the counter-clockwise orientation of substituents around both C2 and C3, validating the (S,S) assignment.
Spectroscopic Characterization
Spectroscopic methods provide essential data on the molecular structure, functional groups, and chemical environment of the atoms.
| Technique | Expected Observation for (S,S)-2,3-Diphenylbutanedioic Acid | Rationale |
| ¹H NMR | ~12-13 ppm (broad singlet, 2H): Carboxylic acid protons.~7.2-7.4 ppm (multiplet, 10H): Aromatic protons of the two phenyl groups.~4.0-4.5 ppm (singlet or AB quartet, 2H): Methine protons at C2 and C3. Due to symmetry, these may appear as a singlet. | The chemical shifts are indicative of the electronic environment. The broadness of the COOH signal is due to hydrogen bonding and exchange. The methine protons are deshielded by the adjacent phenyl and carboxyl groups.[10] |
| ¹³C NMR | ~175-180 ppm: Carbonyl carbons of the carboxylic acids.~125-140 ppm: Aromatic carbons (multiple signals).~50-55 ppm: Methine carbons (C2 and C3). | Carbonyl carbons are highly deshielded. The number and position of aromatic signals depend on the symmetry and electronic effects. The methine carbons appear in the aliphatic region but are shifted downfield by electronegative oxygen and the phenyl ring.[10] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 270.09: Corresponds to the molecular formula C₁₆H₁₄O₄.[1][2] | This peak confirms the molecular weight of the compound. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~3030 cm⁻¹, ~1600 cm⁻¹, ~1495 cm⁻¹: Aromatic C-H and C=C stretches. | These absorption frequencies are characteristic of the specific functional groups present in the molecule, confirming the presence of both carboxylic acid and phenyl moieties. |
Chiroptical Properties
Optical rotation measurement is a crucial, non-destructive technique for assessing the enantiomeric purity of a chiral sample.
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Specific Rotation ([α]): A solution of a pure enantiomer will rotate the plane of polarized light. The (S,S)-enantiomer of 2,3-diphenylbutanedioic acid is expected to be dextrorotatory, exhibiting a positive specific rotation value. This value should be equal in magnitude but opposite in sign to its (R,R)-enantiomer. A racemic mixture will show no optical rotation ([α] = 0). The measured value is compared to the literature standard to determine enantiomeric excess (e.e.).
Applications in Drug Discovery and Development
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical regulatory and safety requirement. The distinct three-dimensional structure of an enantiomer can lead to differential binding with biological targets, resulting in one enantiomer being therapeutic while the other is inactive or even toxic.
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Chiral Building Block: (S,S)-2,3-diphenylbutanedioic acid serves as a versatile starting material for the synthesis of complex molecules. Its pre-defined stereocenters can be incorporated into a larger molecular framework, reducing the need for challenging stereoselective reactions later in the synthetic sequence.
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Prodrug Strategies: Carboxylic acid groups are often targeted for prodrug design to improve properties like solubility or membrane permeability.[11] The chiral backbone of (S,S)-2,3-diphenylbutanedioic acid could be used to create novel, stereochemically defined linkers for prodrug applications.
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Ligand Development: The rigid, well-defined structure of the diphenylsuccinic acid framework makes it an attractive scaffold for designing ligands that can coordinate with metal centers or bind to specific receptor sites in a stereocontrolled manner.
Conclusion
(S,S)-2,3-diphenylbutanedioic acid is a molecule whose chemical identity is fundamentally defined by its three-dimensional structure. Its (S,S) absolute configuration governs its physical properties and its utility as a specialized tool in asymmetric synthesis and pharmaceutical research. A thorough understanding of its stereochemistry, coupled with robust protocols for its resolution and comprehensive analytical validation, is essential for any scientist or researcher aiming to leverage its unique chiral architecture. The methodologies and data presented in this guide provide a framework for the confident synthesis, characterization, and application of this important chemical entity.
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